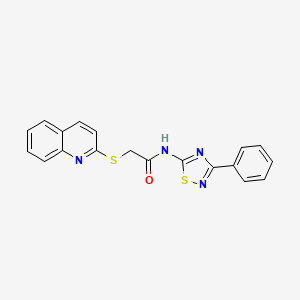

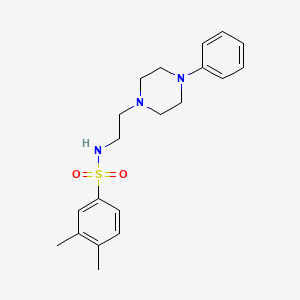

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide is a compound that can be categorized within a broader class of organic molecules that typically feature a thiadiazole ring, a quinoline moiety, and an acetamide linkage. These structural motifs are often found in compounds with potential pharmacological activities, including antimicrobial and anticancer properties. The compound of interest, although not directly synthesized or characterized in the provided papers, shares structural similarities with the compounds discussed in the papers, which include various substituted acetamides with quinoline and thiadiazole derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, such as the Passerini reaction, which is a one-pot process that can yield complex molecules with high efficiency. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, achieving quantitative yields . Although the exact synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide is not detailed, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of compounds within this class is typically confirmed using various spectroscopic techniques, including liquid chromatography-mass spectrometry (LC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecular framework, functional groups, and the overall molecular architecture .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in further chemical transformations. For example, the acetamide moiety could undergo aminolysis or alkylation reactions, as seen in the synthesis of N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides . These reactions expand the chemical diversity and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The provided papers do not directly discuss these properties for N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide, but similar compounds exhibit moderate cytotoxicity and show activity against various bacterial strains and cancer cell lines, indicating their biological relevance .

Scientific Research Applications

Synthesis and Structural Characterization

- Research has focused on synthesizing novel compounds with thiazole and thiadiazole fragments due to their considerable cytotoxicity and potential anticancer activity. These compounds, including variations with "N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide," have shown significant activity against various cancer cell lines, such as colon, melanoma, and ovarian cancer, highlighting their therapeutic potential (Kovalenko et al., 2012).

Anticancer Activity

- Several studies have reported the synthesis of novel quinoxaline derivatives, showing inhibitory action on cancer cell viability and proliferation, notably on HCT-116 and MCF-7 cancer cells. These findings suggest a promising avenue for the development of new anticancer agents based on the structural framework of "N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide" and its analogs (El Rayes et al., 2022).

Antimicrobial and Antiprotozoal Activities

- The antimicrobial and antiprotozoal activities of newer quinoxaline-oxadiazole hybrids have been explored, demonstrating promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests the potential of these compounds in treating infectious diseases, further supporting the therapeutic versatility of compounds related to "N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide" (Patel et al., 2017).

Molecular Docking and SAR Analysis

- Molecular modeling studies have been conducted to understand the binding interactions of these compounds with biological targets, identifying key residues and optimizing drug design for enhanced efficacy. This approach has been instrumental in developing inhibitors with potential therapeutic applications in cancer treatment (El Rayes et al., 2022).

properties

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(23-26-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYBQLMVXNUKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3005313.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)

![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)

![Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3005328.png)

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3005332.png)